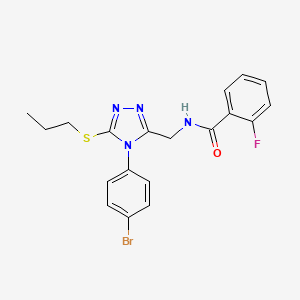

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The triazole ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic bromophenyl group and the triazole ring suggests that this compound could have significant conjugation, which would affect its chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis, especially under acidic or basic conditions . The bromine atom on the bromophenyl group makes it a good leaving group, which could be replaced by nucleophiles in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amide group could allow for hydrogen bonding, which could increase its boiling point and water solubility compared to compounds with similar molecular weights .Scientific Research Applications

Alzheimer’s Disease (AD) Treatment

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide: and its analogues have been investigated as potential agents for AD treatment. Among these analogues, AB11 and AB14 demonstrated remarkable activity against acetylcholinesterase (AChE) with IC50 values of 0.029 μM and 0.038 μM, respectively. AChE inhibition is crucial in managing AD symptoms by enhancing cholinergic neurotransmission .

Antioxidant Properties

Both AB11 and AB14 exhibited antioxidant activity, with IC50 values of 26.38 μM and 23.99 μM, respectively. Antioxidants play a vital role in protecting neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases .

Amyloid Beta (Aβ) Inhibition

AB11: displayed moderate inhibition of Aβ aggregation (43.25% at 500 μM). Aβ aggregation is a hallmark of AD pathology, and inhibiting this process may help prevent disease progression .

Monoamine Oxidase-B (MAO-B) Selectivity

AB11: and AB14 were selectively active against MAO-B, with IC50 values of 866 μM and 763 μM, respectively. MAO-B inhibitors are explored for their potential neuroprotective effects in AD .

Blood-Brain Barrier Penetration

Theoretical analysis suggests that these compounds have good oral bioavailability and can penetrate the blood-brain barrier, making them promising leads for new AD drugs .

Aβ Aggregation and Disaggregation

All analogues, including AB10 , AB17 , and AB70 , demonstrated the ability to disassemble well-structured Aβ fibrils. This property is essential for preventing Aβ plaque formation in AD brains .

properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrFN4OS/c1-2-11-27-19-24-23-17(25(19)14-9-7-13(20)8-10-14)12-22-18(26)15-5-3-4-6-16(15)21/h3-10H,2,11-12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMUPQSRAFHQRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)

![methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2834994.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)

![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)